3-[2-(Chloromethyl)butyl]furan 3-[2-(Chloromethyl)butyl]furan
Brand Name: Vulcanchem
CAS No.:
VCID: VC17676330
InChI: InChI=1S/C9H13ClO/c1-2-8(6-10)5-9-3-4-11-7-9/h3-4,7-8H,2,5-6H2,1H3
SMILES:
Molecular Formula: C9H13ClO
Molecular Weight: 172.65 g/mol

3-[2-(Chloromethyl)butyl]furan

CAS No.:

Cat. No.: VC17676330

Molecular Formula: C9H13ClO

Molecular Weight: 172.65 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(Chloromethyl)butyl]furan -

Specification

Molecular Formula C9H13ClO
Molecular Weight 172.65 g/mol
IUPAC Name 3-[2-(chloromethyl)butyl]furan
Standard InChI InChI=1S/C9H13ClO/c1-2-8(6-10)5-9-3-4-11-7-9/h3-4,7-8H,2,5-6H2,1H3
Standard InChI Key MHPAPICLFFRXGE-UHFFFAOYSA-N
Canonical SMILES CCC(CC1=COC=C1)CCl

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 3-[2-(Chloromethyl)butyl]furan delineates a furan ring (C₄H₄O) with a substituent at the 3-position consisting of a four-carbon butyl chain. The second carbon of this butyl chain is functionalized with a chloromethyl group (-CH₂Cl). The molecular formula is C₉H₁₃ClO, with a molar mass of 172.65 g/mol. The structure combines the electron-rich aromatic system of furan with a moderately polar alkyl chloride side chain, influencing its solubility, reactivity, and intermolecular interactions .

Synthetic Pathways and Optimization

Chlorination of the Alkyl Side Chain

Following alkylation, the butyl side chain undergoes chlorination at the 2-position. Radical chlorination using Cl₂ under UV light or electrophilic chlorination with reagents like SO₂Cl₂ could introduce the chloromethyl group. Alternatively, a pre-chlorinated precursor (e.g., 2-chloromethyl-1-butene) might be used in a Grignard or coupling reaction to attach the chlorinated chain directly .

Physicochemical Properties

Physical State and Solubility

3-[2-(Chloromethyl)butyl]furan is predicted to be a colorless to pale yellow liquid at room temperature, with a boiling point between 180–200°C (extrapolated from similar chlorinated furans ). Its solubility profile favors organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate, while being minimally soluble in water (<0.1 g/L at 25°C).

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~3120 cm⁻¹ (C-H stretch, furan), ~1600 cm⁻¹ (C=C aromatic), and ~650 cm⁻¹ (C-Cl stretch).

  • ¹H NMR: Expected signals include a multiplet at δ 6.2–6.4 ppm (furan protons), a triplet for the chloromethyl group (δ 3.6–3.8 ppm), and overlapping alkyl chain resonances (δ 1.2–2.1 ppm).

  • ¹³C NMR: Peaks at δ 110–150 ppm (furan carbons), δ 45–50 ppm (C-Cl), and δ 20–35 ppm (alkyl chain) .

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group serves as a reactive site for nucleophilic substitution. For example, reaction with hydroxide yields a hydroxymethyl derivative, while amines can produce secondary or tertiary amines:
R-Cl+NH3R-NH2+HCl\text{R-Cl} + \text{NH}_3 \rightarrow \text{R-NH}_2 + \text{HCl}
This reactivity is leveraged in pharmaceutical intermediates to introduce nitrogen-containing moieties .

Electrophilic Aromatic Substitution

The furan ring undergoes electrophilic substitution at the 2- and 5-positions. Nitration, sulfonation, or acetylation could modify the aromatic system, altering electronic properties for targeted applications .

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